N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
CAS No.:
Cat. No.: VC15325324
Molecular Formula: C19H23NO5S
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23NO5S |
|---|---|
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C19H23NO5S/c1-3-24-17-6-4-5-15(11-17)19(21)20(12-18-8-7-14(2)25-18)16-9-10-26(22,23)13-16/h4-8,11,16H,3,9-10,12-13H2,1-2H3 |
| Standard InChI Key | BCHRXSDNXKWCPE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3 |
Introduction
Structural and Molecular Characteristics
Chemical Nomenclature and Formula
The systematic IUPAC name for this compound is N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide, reflecting its intricate substituent arrangement. Its molecular formula, C₁₉H₂₃NO₅S, corresponds to a molecular weight of 377.5 g/mol. The structure integrates three key components:
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A benzamide backbone substituted with an ethoxy group at the 3-position.
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A 1,1-dioxidotetrahydrothiophene (sulfolane) ring linked via an amine group.
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A (5-methylfuran-2-yl)methyl side chain attached to the secondary amine.
Key Functional Groups and Reactivity
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Benzamide Core: The aromatic ring provides a planar scaffold for π-π interactions, while the ethoxy group (-OCH₂CH₃) enhances electron density, influencing electrophilic substitution patterns.
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Sulfolane Moiety: The fully oxidized tetrahydrothiophene ring (1,1-dioxide) introduces strong electron-withdrawing sulfone groups (-SO₂), enhancing solubility in polar solvents and stability under acidic conditions.
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Methylfuran Substituent: The furan ring’s oxygen atom participates in hydrogen bonding, while the methyl group at the 5-position sterically modulates interactions with biological targets.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves a multi-step sequence:
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Benzoyl Chloride Formation: 3-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) to yield 3-ethoxybenzoyl chloride.
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Amide Coupling: The benzoyl chloride reacts with 3-amino-1,1-dioxidotetrahydrothiophene in the presence of a base (e.g., triethylamine) to form the secondary amine intermediate.
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Alkylation: The secondary amine undergoes N-alkylation with (5-methylfuran-2-yl)methyl bromide under phase-transfer catalysis.
Critical Reaction Conditions:
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Temperature: Maintained at 0–5°C during benzoyl chloride formation to prevent side reactions.
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Solvents: Dichloromethane (DCM) for amide coupling; dimethylformamide (DMF) for alkylation.
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Catalysts: Tetrabutylammonium bromide (TBAB) enhances alkylation efficiency.
Industrial Optimization
Recent advances employ continuous flow reactors to improve yield (up to 78%) and reduce purification steps. In-line analytics, such as FTIR monitoring, ensure real-time quality control.
Physicochemical Properties
Physical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 142–145°C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly in water (0.12 mg/mL at 25°C) |
| Appearance | Off-white crystalline powder |
Stability and Degradation
The compound is stable under inert atmospheres but undergoes hydrolysis in aqueous acidic or basic conditions, cleaving the amide bond. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for analogs targeting G protein-coupled receptors (GPCRs). For example, bromination at the benzamide’s 4-position yields derivatives with enhanced affinity for serotonin receptors.
Materials Science
Its sulfolane moiety improves the dielectric properties of polymers. Blending with polyvinylidene fluoride (PVDF) increases capacitance by 22% in prototype capacitors.
| Parameter | Result |
|---|---|
| Acute Oral LD₅₀ (Rat) | >2,000 mg/kg |
| Skin Irritation | Mild erythema at 500 mg/mL |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.34 (s, 1H, furan-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃).
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HRMS (ESI+): m/z 378.1443 [M+H]⁺ (calc. 378.1441).
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